(2-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone
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Overview
Description
(2-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone is an organic compound with the molecular formula C14H11ClO2. This compound is a derivative of benzophenone, characterized by the presence of a chlorine atom on one phenyl ring and a hydroxyl group along with a methyl group on the other phenyl ring. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone typically involves the benzoylation of substituted phenols under controlled conditions. One common method includes the use of anhydrous aluminum chloride as a catalyst in a Fries rearrangement reaction. The reaction is carried out under low temperature to ensure the selective formation of the desired hydroxy benzophenone derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Fries rearrangement reactions using specialized reactors to maintain the required low temperatures and controlled conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
(2-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell division by targeting key functional proteins such as FtsZ. This disruption of cell division ultimately leads to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but lacks the methyl group on the phenyl ring.
(2-Chlorophenyl)(4-methylphenyl)methanone: Similar structure but lacks the hydroxyl group on the phenyl ring.
Uniqueness
(2-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone is unique due to the presence of both a hydroxyl group and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
6280-53-1 |
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Molecular Formula |
C14H11ClO2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
(2-chlorophenyl)-(4-hydroxy-3-methylphenyl)methanone |
InChI |
InChI=1S/C14H11ClO2/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8,16H,1H3 |
InChI Key |
SDJMVNMEWGKVCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2Cl)O |
Origin of Product |
United States |
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